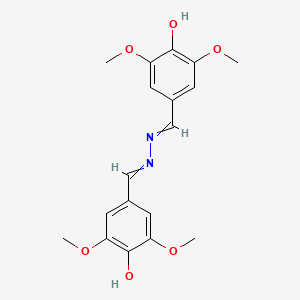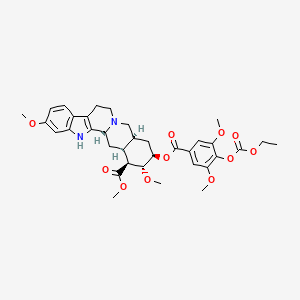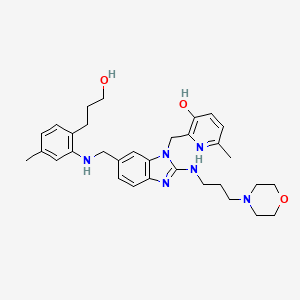
TMC353121
Übersicht
Beschreibung
TMC-353121 ist ein potenter Inhibitor des Fusionsproteins des Respiratorischen SynzytialvirusTMC-353121 hat eine hohe Aktivität und geringe Zytotoxizität gezeigt, was es zu einem vielversprechenden Kandidaten für antivirale Therapien macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von TMC-353121 umfasst mehrere Schritte, beginnend mit dem Vorläufermolekül JNJ-2408068. Der Prozess umfasst die Einführung verschiedener funktioneller Gruppen, um die Aktivität und Stabilität der Verbindung zu verbessern. Die wichtigsten Schritte umfassen:
Bildung des Benzimidazol-Kerns: Dies wird durch eine Kondensationsreaktion zwischen einem o-Phenylendiamin-Derivat und einer Carbonsäure erreicht.
Einführung der Morpholinopropylamino-Gruppe: Dieser Schritt beinhaltet die Reaktion des Benzimidazol-Kerns mit einem Morpholin-Derivat unter basischen Bedingungen.
Anlagerung der Hydroxypropyl-Gruppe: Dies erfolgt durch eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Alkylierungsmittels.
Industrielle Produktionsmethoden
Die industrielle Produktion von TMC-353121 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen und Reinigungsschritte sorgfältig kontrolliert werden, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TMC-353121 involves several steps, starting from the precursor molecule JNJ-2408068. The process includes the introduction of various functional groups to enhance the compound’s activity and stability. The key steps involve:
Formation of the benzimidazole core: This is achieved through a condensation reaction between an o-phenylenediamine derivative and a carboxylic acid.
Introduction of the morpholinopropylamino group: This step involves the reaction of the benzimidazole core with a morpholine derivative under basic conditions.
Attachment of the hydroxypropyl group: This is done through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of TMC-353121 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
TMC-353121 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu ändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Sulfonate werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Hydroxyl- oder Carbonylgruppen führen, während Substitutionsreaktionen verschiedene Alkyl- oder Arylgruppen einführen können .
Wissenschaftliche Forschungsanwendungen
TMC-353121 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Mechanismen von Fusionsinhibitoren verwendet.
Biologie: Wird in der Forschung über virale Eintrittsmechanismen und die Entwicklung antiviraler Therapien eingesetzt.
Medizin: Wird auf sein potenzielles Einsatzgebiet bei der Behandlung von Infektionen mit dem Respiratorischen Synzytialvirus untersucht.
Industrie: Wird bei der Entwicklung antiviraler Medikamente und bei der Untersuchung von Mechanismen der Medikamentenresistenz eingesetzt
Wirkmechanismus
TMC-353121 übt seine Wirkung aus, indem es an einer spezifischen Tasche innerhalb der zentralen Höhle der Präfusionskonformation des Fusionsproteins des Respiratorischen Synzytialvirus bindet. Diese Bindung stabilisiert die Präfusionskonformation und verhindert die strukturellen Umlagerungen, die für die Membranfusion notwendig sind. Dadurch kann das Virus nicht in Wirtszellen eindringen, wodurch die Infektion verhindert wird .
Wirkmechanismus
TMC-353121 exerts its effects by binding to a specific pocket within the central cavity of the prefusion conformation of the respiratory syncytial virus fusion protein. This binding stabilizes the prefusion conformation, preventing the structural rearrangements necessary for membrane fusion. As a result, the virus is unable to enter host cells, thereby inhibiting infection .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GS-5806: Ein weiterer potenter Inhibitor des Fusionsproteins des Respiratorischen Synzytialvirus.
BTA-9881: Eine Verbindung mit einem ähnlichen Wirkmechanismus, die dasselbe Fusionsprotein angreift.
Einzigartigkeit
TMC-353121 ist aufgrund seiner hohen Aktivität und geringen Zytotoxizität sowie seiner Fähigkeit, sowohl Virus-Zell- als auch Zell-Zell-Fusion zu hemmen, einzigartig. Es hat auch eine bessere Eliminationshalbwertszeit im Gewebe im Vergleich zu ähnlichen Verbindungen, was es zu einem effektiveren antiviralen Mittel macht .
Eigenschaften
IUPAC Name |
2-[[6-[[2-(3-hydroxypropyl)-5-methylanilino]methyl]-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N6O3/c1-23-6-9-26(5-3-16-39)28(19-23)34-21-25-8-10-27-30(20-25)38(22-29-31(40)11-7-24(2)35-29)32(36-27)33-12-4-13-37-14-17-41-18-15-37/h6-11,19-20,34,39-40H,3-5,12-18,21-22H2,1-2H3,(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKORMNNYNRPTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCO)NCC2=CC3=C(C=C2)N=C(N3CC4=C(C=CC(=N4)C)O)NCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235008 | |
| Record name | TMC-353121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857066-90-1 | |
| Record name | TMC-353121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857066901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMC-353121 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TMC-353121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538EBT31Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



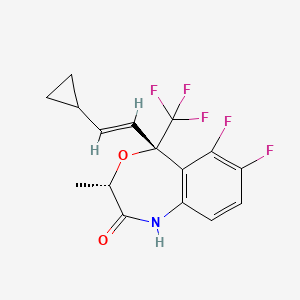

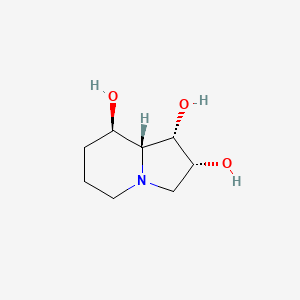
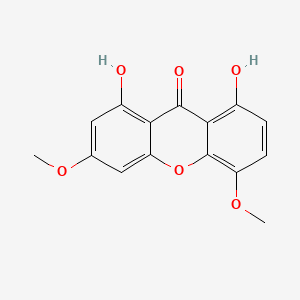
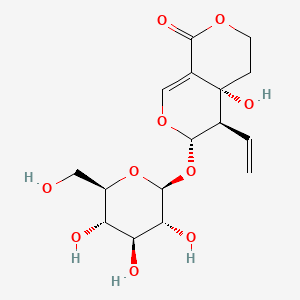

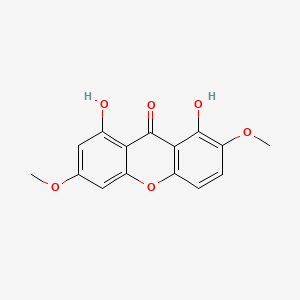
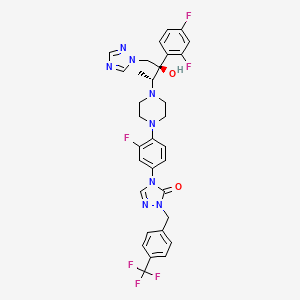

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

